Stenophyllol B
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Overview
Description
Stenophyllol B is a trimeric stilbene compound characterized by bicyclic and bridged tricyclic structures. It was initially identified in the Dipterocarpaceae family, with occurrences in various species of the genera Hopea, Neobalanocarpus, Shorea, Stemonoporus, and Vateri . This compound has garnered significant interest due to its potential antiproliferative and oxidative stress responses, particularly in the context of triple-negative breast cancer cells .
Preparation Methods
Stenophyllol B can be isolated from the traditional herb Boesenbergia stenophylla. The preparation method involves extraction and purification processes. The compound is typically extracted using organic solvents, followed by chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Stenophyllol B undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include N-acetylcysteine (NAC) and apoptosis inhibitors like Z-VAD-FMK . The major products formed from these reactions are typically related to the oxidative stress mechanisms and antiproliferative effects observed in cancer cells .
Scientific Research Applications
Stenophyllol B has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying trimeric stilbenes. In biology and medicine, it has shown promising antiproliferative effects against triple-negative breast cancer cells, with minimal side effects on normal cells . This makes it a potential candidate for developing new anticancer therapies. Additionally, its oxidative stress response mechanisms are of interest for further research into cellular stress responses .
Mechanism of Action
The mechanism of action of Stenophyllol B involves its ability to induce oxidative stress and apoptosis in cancer cells. The compound’s antiproliferative function is mediated through oxidative-stress-related mechanisms, which can be alleviated by pretreating with inhibitors like N-acetylcysteine (NAC) and apoptosis inhibitors such as Z-VAD-FMK . This indicates that this compound targets oxidative stress pathways to exert its effects on cancer cells .
Comparison with Similar Compounds
Stenophyllol B is unique due to its trimeric stilbene structure and its specific antiproliferative effects on triple-negative breast cancer cells. Similar compounds include other trimeric stilbenes found in the Dipterocarpaceae family, such as Stenophyllol A and Stenophyllol C . These compounds share structural similarities but may differ in their biological activities and specific applications .
Properties
Molecular Formula |
C42H32O9 |
---|---|
Molecular Weight |
680.7 g/mol |
IUPAC Name |
(2S,3S,10R,11R,18R,19R)-3,11,19-tris(4-hydroxyphenyl)-20-oxahexacyclo[16.6.1.02,10.04,9.012,17.021,25]pentacosa-1(25),4(9),5,7,12(17),13,15,21,23-nonaene-5,7,13,15,23-pentol |
InChI |
InChI=1S/C42H32O9/c43-22-7-1-19(2-8-22)34-36-28(13-25(46)16-31(36)49)39-35(20-3-9-23(44)10-4-20)37-29(14-26(47)17-32(37)50)41-38-30(40(34)39)15-27(48)18-33(38)51-42(41)21-5-11-24(45)12-6-21/h1-18,34-35,39-50H/t34-,35+,39-,40+,41+,42-/m0/s1 |
InChI Key |
UXHSAOFTHSNXMK-RHTQMFJXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@@H]3[C@H]([C@@H](C4=C(C=C(C=C4O)O)[C@H]5[C@@H](OC6=CC(=CC3=C56)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=C2C(=CC(=C9)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C(C4=C(C=C(C=C4O)O)C5C(OC6=CC(=CC3=C56)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=C2C(=CC(=C9)O)O)O |
Origin of Product |
United States |
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